molecular formula C33H21N6NaO5S3 B15182390 Sodium 2'-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate CAS No. 85188-17-6

Sodium 2'-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate

Cat. No.: B15182390
CAS No.: 85188-17-6
M. Wt: 700.7 g/mol
InChI Key: YGLGUUMAMNNUST-UHFFFAOYSA-M
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Description

SODIUM 2’-[4-[[2,4-DIHYDROXY-5-(PHENYLAZO)PHENYL]AZO]PHENYL]-6-METHYL[2,6’-BIBENZOTHIAZOLE]-7-SULFONATE is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry due to its stability and intense coloration.

Preparation Methods

The synthesis of SODIUM 2’-[4-[[2,4-DIHYDROXY-5-(PHENYLAZO)PHENYL]AZO]PHENYL]-6-METHYL[2,6’-BIBENZOTHIAZOLE]-7-SULFONATE involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 2,4-dihydroxy-5-(phenylazo)aniline, followed by coupling with 4-aminobenzene-1-sulfonic acid. The final product is obtained after several purification steps to ensure high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can lead to the cleavage of azo bonds, resulting in the formation of amines.

    Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-donating groups on the aromatic rings.

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

SODIUM 2’-[4-[[2,4-DIHYDROXY-5-(PHENYLAZO)PHENYL]AZO]PHENYL]-6-METHYL[2,6’-BIBENZOTHIAZOLE]-7-SULFONATE has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which gives it its characteristic color. The molecular targets and pathways involved include interactions with various substrates in chemical reactions, leading to the formation of colored complexes. Its sulfonate group enhances its solubility in water, making it suitable for various aqueous applications .

Comparison with Similar Compounds

Compared to other azo compounds, SODIUM 2’-[4-[[2,4-DIHYDROXY-5-(PHENYLAZO)PHENYL]AZO]PHENYL]-6-METHYL[2,6’-BIBENZOTHIAZOLE]-7-SULFONATE stands out due to its high stability and intense coloration. Similar compounds include:

Properties

CAS No.

85188-17-6

Molecular Formula

C33H21N6NaO5S3

Molecular Weight

700.7 g/mol

IUPAC Name

sodium;2-[2-[4-[(2,4-dihydroxy-5-phenyldiazenylphenyl)diazenyl]phenyl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C33H22N6O5S3.Na/c1-18-7-13-24-30(31(18)47(42,43)44)46-33(35-24)20-10-14-23-29(15-20)45-32(34-23)19-8-11-22(12-9-19)37-39-26-16-25(27(40)17-28(26)41)38-36-21-5-3-2-4-6-21;/h2-17,40-41H,1H3,(H,42,43,44);/q;+1/p-1

InChI Key

YGLGUUMAMNNUST-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N=NC6=C(C=C(C(=C6)N=NC7=CC=CC=C7)O)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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